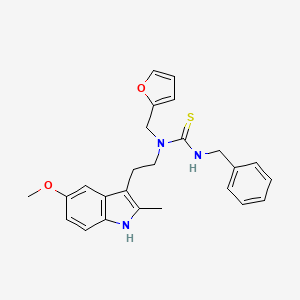
N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, commonly referred to as MPOC, is a chemical compound with potential applications in scientific research. MPOC is a heterocyclic organic compound that contains a piperazine ring, a pyrazine ring, and an oxadiazole ring. This compound has attracted the attention of researchers due to its unique structure and potential biological activities.
Wirkmechanismus
The exact mechanism of action of MPOC is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific molecular targets in cells. MPOC has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
MPOC has been shown to have various biochemical and physiological effects in vitro. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential as an anticancer agent. MPOC has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which may contribute to its potential as an enzyme inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
MPOC has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its structure is well-defined. MPOC also has potential applications in various scientific research fields, as discussed above. However, there are also limitations to the use of MPOC in laboratory experiments. The compound may have limited solubility in certain solvents, which may affect its activity. Additionally, the exact mechanism of action of MPOC is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on MPOC. One potential area of research is to further explore the compound's potential as an anticancer agent. This may involve studying the compound's effects on different types of cancer cells and exploring its potential as a combination therapy with other anticancer agents. Another potential area of research is to further explore the compound's potential as an enzyme inhibitor. This may involve studying the compound's effects on different enzymes and exploring its potential as a therapeutic agent for enzyme-related disorders. Additionally, further studies may be needed to fully understand the mechanism of action of MPOC and its potential applications in various scientific research fields.
Synthesemethoden
MPOC is synthesized by reacting 4-methylpiperazine, pyrazine-2-carboxylic acid, and thionyl chloride in the presence of triethylamine. The resulting product is then reacted with hydroxylamine hydrochloride to form MPOC.
Wissenschaftliche Forschungsanwendungen
MPOC has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. MPOC has also been studied for its potential as an antimicrobial agent, as it has been shown to have activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(4-methylpiperazin-1-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c1-18-4-6-19(7-5-18)16-11(20)12-15-10(17-21-12)9-8-13-2-3-14-9/h2-3,8H,4-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRCYZSDBOFERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Oxan-2-yl)methoxy]pyridine](/img/structure/B2757821.png)
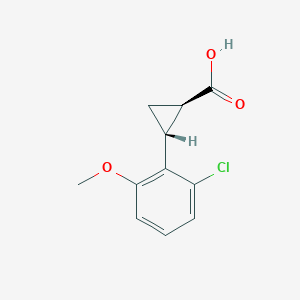
![ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757825.png)
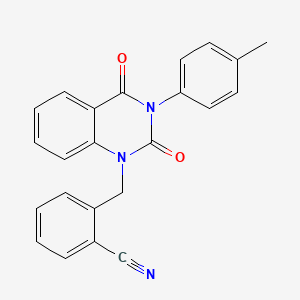
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2757827.png)
![2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B2757828.png)
![(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid](/img/structure/B2757833.png)
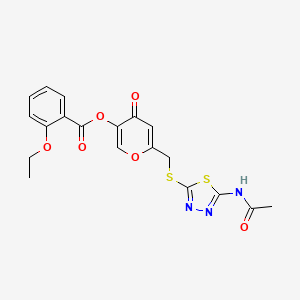
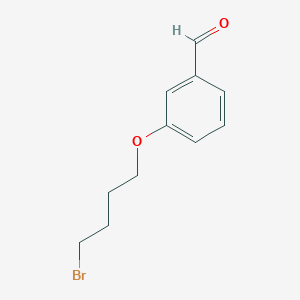
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)
![2-(2-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2757837.png)
![3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2757838.png)

